molecular formula C17H16N4O4 B2969766 N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 2034548-93-9

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

Cat. No.: B2969766
CAS No.: 2034548-93-9
M. Wt: 340.339
InChI Key: ADLCLHSFLLSLQD-UHFFFAOYSA-N
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Description

“N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have been focusing on synthesizing new heterocyclic compounds derived from various core structures, including benzodifuranyl and pyrrolopyrimidine derivatives. These compounds demonstrate a wide range of biological activities, including anti-inflammatory and analgesic properties. For instance, novel benzodifuranyl compounds were synthesized with significant COX-2 inhibition, analgesic, and anti-inflammatory activities, compared with standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020). Similarly, various derivatives of pyrrolo[3,2-d]pyrimidines were produced through amine oxide rearrangement, showcasing the versatility of these compounds in generating biologically active molecules (Majumdar et al., 1998).

Biological Activities

A significant aspect of research on these compounds involves their biological activities, particularly their potential in treating various diseases and conditions. For example, some newly synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives exhibited in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential in cancer therapy (Hassan et al., 2014). Additionally, the synthesis of novel oxadiazole heterocyclic compounds containing the 2-H-pyranopyridine-2-one moiety aimed to explore their hypertensive activities, showcasing the diverse therapeutic potential of these compounds (Kumar & Mashelker, 2007).

Molecular Modeling and Antitumor Agents

The synthesis and molecular modeling of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents highlight the ongoing effort to understand and enhance the efficacy of these compounds against cancer. These studies involve not only the synthesis of new molecules but also computational modeling to predict their interactions with biological targets and potential efficacy in vivo (Nassar et al., 2015).

Properties

IUPAC Name

N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c1-21-7-3-5-12(21)16-19-14(25-20-16)10-18-17(22)11-4-2-6-13-15(11)24-9-8-23-13/h2-7H,8-10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLCLHSFLLSLQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=C4C(=CC=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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